(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid
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Overview
Description
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methylthio groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxy-2-(methylthio)phenyl derivatives.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Substitution: The fluoro, methoxy, and methylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique chemical properties.
Biological Research:
Mechanism of Action
The mechanism of action of (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid primarily involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and sensing applications. Additionally, the presence of fluoro, methoxy, and methylthio groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro, methoxy, and methylthio substituents, making it less versatile in certain applications.
3-Methoxyphenylboronic Acid: Similar structure but lacks the fluoro and methylthio groups, resulting in different reactivity and applications.
2-(Methylthio)phenylboronic Acid: Contains the methylthio group but lacks the fluoro and methoxy groups, affecting its chemical properties.
Uniqueness
(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methoxy, and methylthio substituents on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H10BFO3S |
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Molecular Weight |
216.04 g/mol |
IUPAC Name |
(3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
BUSBJWCRRYCNRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1SC)F)OC)(O)O |
Origin of Product |
United States |
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